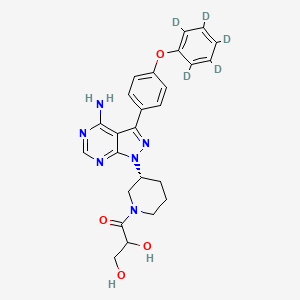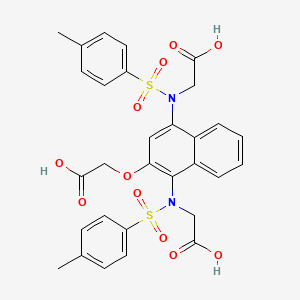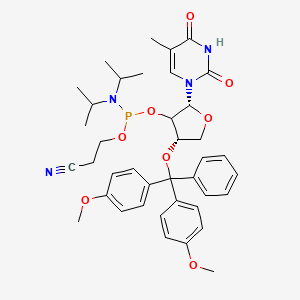
WDR5 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WDR5 degrader-1 is a compound designed to selectively degrade the WD repeat domain 5 (WDR5) protein. WDR5 is an integral component of the MLL/KMT2A lysine methyltransferase complex, which is critically involved in oncogenesis. Overexpression of WDR5 occurs frequently in cancers such as leukemia, pancreatic cancer, and neuroblastoma, correlating with aggressive phenotypes and poor outcomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WDR5 degrader-1 involves the design and creation of a cereblon (CRBN)-recruiting proteolysis targeting chimera (PROTAC). This PROTAC selectively degrades WDR5 and the well-established neo-substrates of immunomodulatory drugs (IMiDs): CRBN, the Ikaros zinc finger transcription factors IKZF1 and IKZF3 . The synthetic route typically involves the following steps:
Design of the PROTAC: The PROTAC is designed to recruit CRBN and bind to WDR5.
Chemical Synthesis: The chemical synthesis involves the creation of a linker that connects the CRBN-recruiting moiety to the WDR5-binding moiety.
Optimization: The synthesized compound is optimized for selective degradation of WDR5.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated chemical synthesis equipment. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification and quality control steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
WDR5 degrader-1 primarily undergoes proteolysis targeting chimera (PROTAC)-mediated degradation reactions. These reactions involve the recruitment of CRBN to selectively degrade WDR5 and other neo-substrates .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
CRBN-recruiting moiety: A chemical group that binds to CRBN.
WDR5-binding moiety: A chemical group that binds to WDR5.
Linker: A chemical linker that connects the CRBN-recruiting moiety to the WDR5-binding moiety.
The reaction conditions typically involve:
Solvent: Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Catalysts may be used to facilitate the reaction.
Major Products
The major product formed from the reaction is the this compound compound, which selectively degrades WDR5 and other neo-substrates .
Applications De Recherche Scientifique
WDR5 degrader-1 has several scientific research applications, including:
Cancer Research: this compound has shown promise as an anti-cancer therapeutic.
Epigenetics: WDR5 is a key component of the MLL/KMT2A lysine methyltransferase complex, which modulates histone modification and gene transcription.
Drug Development: The development of this compound represents a novel approach to targeting protein-protein interactions and degrading oncogenic proteins.
Mécanisme D'action
WDR5 degrader-1 exerts its effects through the following mechanism:
Recruitment of CRBN: The CRBN-recruiting moiety of this compound binds to CRBN.
Binding to WDR5: The WDR5-binding moiety of this compound binds to WDR5.
Proteasomal Degradation: The recruitment of CRBN leads to the ubiquitination and subsequent proteasomal degradation of WDR5.
This mechanism results in the selective degradation of WDR5 and the disassociation of the MLL/KMT2A complex from chromatin, leading to decreased histone H3 lysine 4 methylation and suppression of oncogenic gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of WDR5 Degrader-1
This compound is unique in its ability to selectively degrade WDR5 while also targeting other neo-substrates of immunomodulatory drugs. This dual degradation capability makes it a promising anti-cancer strategy, as it can suppress oncogenesis more effectively than compounds that only inhibit protein-protein interactions .
Propriétés
Formule moléculaire |
C49H52F4N8O9 |
|---|---|
Poids moléculaire |
973.0 g/mol |
Nom IUPAC |
N-[5-[5-[7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptylcarbamoyl]-2-fluorophenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C49H52F4N8O9/c1-27-24-60(25-28(2)59(27)3)37-15-13-29(21-36(37)57-45(66)33-23-56-41(63)22-34(33)49(51,52)53)32-20-30(12-14-35(32)50)44(65)55-19-8-6-4-5-7-18-54-42(64)26-70-39-11-9-10-31-43(39)48(69)61(47(31)68)38-16-17-40(62)58-46(38)67/h9-15,20-23,27-28,38H,4-8,16-19,24-26H2,1-3H3,(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H,58,62,67)/t27-,28+,38? |
Clé InChI |
CIMHEQXMRXNDJG-PHDIXVDQSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
SMILES canonique |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)











